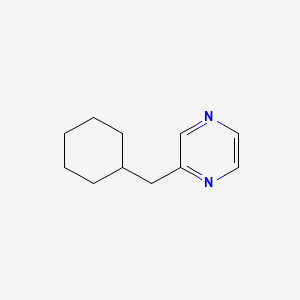

(Cyclohexylmethyl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h6-7,9-10H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJZDAIWCSVZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067367 | |

| Record name | Pyrazine, (cyclohexylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale amber liquid with a nutty, musty odour | |

| Record name | (Cyclohexylmethyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

100.00 °C. @ 4.00 mm Hg | |

| Record name | (Cyclohexylmethyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in oils, miscible at room temperature (in ethanol) | |

| Record name | (Cyclohexylmethyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (Cyclohexylmethyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.003-1.009 | |

| Record name | (Cyclohexylmethyl)pyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

28217-92-7 | |

| Record name | 2-(Cyclohexylmethyl)pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28217-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylmethyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028217927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-(cyclohexylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, (cyclohexylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclohexylmethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLMETHYL PYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48RW2FS80G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Cyclohexylmethyl)pyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for Cyclohexylmethyl Pyrazine and Its Structural Analogs

Classical Approaches to Pyrazine (B50134) Core Construction

Traditional methods for assembling the pyrazine ring often rely on condensation reactions of readily available precursors. These methods, while foundational, sometimes face challenges such as harsh reaction conditions and lack of regioselectivity.

Condensation Reactions of α-Amino Ketone Precursors

A cornerstone of pyrazine synthesis is the self-condensation of α-amino ketones. nbu.ac.inrsc.org This process, known as the Gutknecht pyrazine synthesis, involves the reaction of two molecules of an α-amino ketone to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. nbu.ac.in Due to the lability of α-amino ketones, which can readily self-condense, they are often prepared in situ. thermofisher.com For instance, α-azido ketones can be reduced to the corresponding α-amino ketones, which then undergo condensation to form pyrazines. mdpi.comnih.gov

Another classical approach is the Staedel–Rugheimer pyrazine synthesis, which involves the condensation of an α-amino ketone with a 2-chloroacetophenone (B165298) in the presence of ammonia. nbu.ac.in While effective, this method has been somewhat superseded due to the lachrymatory nature of the chloroacetophenone starting material. nbu.ac.in The general principle of condensing a 1,2-dicarbonyl compound with a 1,2-diamine remains a fundamental strategy for forming the pyrazine ring. rsc.org

The synthesis of unsymmetrical pyrazines can be challenging with these methods, as the reaction of two different α-amino ketones often leads to a mixture of products. rsc.org

The Maillard Reaction as a Synthetic Pathway for Alkylpyrazines

The Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars at elevated temperatures, is a significant source of a wide variety of flavor compounds, including alkylpyrazines. mdpi.comasm.orgresearchgate.net This complex cascade of reactions leads to the formation of α-dicarbonyl compounds, such as methylglyoxal (B44143) and glyoxal, which are key precursors for pyrazine formation. mdpi.comnih.govwur.nl These dicarbonyls can then react with amino compounds, derived from amino acids, to generate alkylpyrazines. researchgate.net

The structure of the resulting pyrazines is influenced by the starting amino acids and sugars. mdpi.com For example, studies have shown that dipeptides containing lysine (B10760008) can serve as nitrogen sources in the Maillard reaction to form various alkylpyrazines. researchgate.net The reaction conditions, particularly temperature and water content, also play a crucial role in the types and yields of pyrazines produced. mdpi.com While a powerful tool for generating a complex array of pyrazines, the Maillard reaction's complexity can make it difficult to control for the specific synthesis of a target compound like (Cyclohexylmethyl)pyrazine without the appropriate precursors.

Modern Catalytic Strategies for this compound Synthesis

Contemporary synthetic methods increasingly employ transition-metal catalysis to achieve greater efficiency, selectivity, and functional group tolerance in the synthesis of complex pyrazine derivatives.

Transition-Metal-Catalyzed C(sp3)–H Alkylation for Side-Chain Incorporation

The direct functionalization of C(sp³)–H bonds represents a powerful and atom-economical strategy for introducing alkyl side-chains onto heterocyclic scaffolds. Transition metals like palladium, nickel, and cobalt have been instrumental in developing these methodologies. nih.govnih.govacs.org These reactions often utilize a directing group on the substrate to position the metal catalyst in proximity to the targeted C–H bond, facilitating its activation and subsequent coupling with an alkylating agent. nih.gov

For instance, palladium-catalyzed C(sp³)–H arylation has been achieved using various nitrogen-containing directing groups. nih.gov While arylation is more common, methods for C(sp³)–H alkylation are also being developed, often using alkenes or alkyl halides as the coupling partners. nih.govacs.org The development of these techniques could provide a direct route to installing the cyclohexylmethyl group onto a pre-formed pyrazine ring, offering a more convergent synthetic approach.

Regioselective Functionalization Techniques for Pyrazine Ring Modification

Achieving regioselectivity in the functionalization of the pyrazine ring is crucial for the synthesis of specific isomers. Modern organometallic chemistry offers powerful tools to control the position of substitution. Directed ortho-metalation, using directing groups to guide a metalating agent to a specific position, is a well-established strategy. uni-muenchen.de

More recently, the use of TMP (2,2,6,6-tetramethylpiperidyl)-based metalating agents, such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, has enabled highly regioselective metalations of substituted pyrazines. researchgate.netrsc.org The choice of the metalating agent can even lead to a switch in regioselectivity, allowing for the functionalization of different positions on the pyrazine ring. rsc.org Following metalation, the resulting organometallic intermediate can be quenched with various electrophiles to introduce a wide range of functional groups. researchgate.netrsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, are also widely used to functionalize pre-halogenated or metalated pyrazines. researchgate.netrsc.orgrsc.org

A study reported the successful synthesis of N-(cyclohexylmethyl)pyrazine-2-carboxamide via a Yamaguchi reaction, which couples pyrazine-2-carboxylic acid with cyclohexanemethanamine. ub.ac.idresearchgate.netub.ac.id This demonstrates a modern approach to append the cyclohexylmethyl group to a functionalized pyrazine core.

Cyclization Reactions Involving Epoxide and Amino Alcohol Intermediates

An alternative strategy for constructing the pyrazine ring involves the use of epoxide and amino alcohol precursors. The ring-opening of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. researchgate.netgrowingscience.comrroij.com These β-amino alcohols can then serve as key building blocks for pyrazine synthesis.

One approach involves the dehydrogenative self-coupling of β-amino alcohols catalyzed by transition metal complexes, such as those based on manganese or ruthenium, to form symmetrically 2,5-disubstituted pyrazines. nih.govacs.org For the synthesis of unsymmetrical pyrazines, an amino alcohol can be coupled with an epoxide to generate an amino diol. nih.gov Subsequent oxidation of the amino diol to the corresponding amino diketone, followed by condensation with an amine source like hydroxylamine, yields the desired pyrazine. nih.gov This method provides a flexible route to a variety of substituted pyrazines.

Bio-Inspired and Enzymatic Synthesis Routes for Pyrazine Derivatives

Bio-inspired and enzymatic synthesis routes for pyrazine derivatives are gaining significant attention as environmentally friendly alternatives to traditional chemical synthesis. mdpi.com These methods often utilize microorganisms or isolated enzymes to produce pyrazines, including those with complex alkyl substitutions. nih.govsemanticscholar.org

Exploration of Bio-Based Synthetic Pathways for Pyrazines

The biosynthesis of pyrazines in nature is often linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. perfumerflavorist.commdpi.com However, several microorganisms, including bacteria and fungi, can synthesize pyrazines through metabolic pathways that are not solely dependent on thermal processing. tandfonline.comnih.gov These bio-based pathways are of great interest for the production of "natural" pyrazines for the flavor and fragrance industry. semanticscholar.org

Microbial synthesis offers a promising route for producing a variety of alkylpyrazines. For instance, certain strains of Bacillus subtilis isolated from fermented soybeans (natto) have been shown to produce a range of alkylpyrazines, including 2-methylpyrazine, 2,5-dimethylpyrazine (B89654), and 2,3,5,6-tetramethylpyrazine (B1682967). nih.gov The production of these compounds is often influenced by the available precursors in the culture medium, such as L-threonine and acetoin. nih.gov The biosynthesis of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) in Bacillus subtilis has been shown to start from L-threonine. asm.orgnih.gov

The general proposed biogenesis of pyrazines in microorganisms involves the condensation of α-amino acids and α,β-dicarbonyls. tandfonline.com While many of these pathways are still considered hypothetical, they provide a framework for understanding how complex pyrazines could be formed. For the synthesis of this compound, a plausible bio-inspired pathway would involve the reaction of an amino acid containing a cyclohexyl group with a suitable dicarbonyl compound. While direct microbial synthesis of this compound has not been explicitly reported, the existing knowledge on the biosynthesis of other alkylpyrazines suggests its feasibility.

Research has shown that the structure of the amino acid directly influences the substitution pattern of the resulting pyrazine. wur.nlacs.org For example, the reaction of different amino acids with 1,3-dihydroxyacetone (B48652) (a precursor to the dicarbonyl compound 2-oxopropanal) leads to the formation of various pyrazines where the substituent is derived from the amino acid's side chain. wur.nl This principle suggests that an amino acid such as cyclohexylalanine could serve as a precursor for the cyclohexylmethyl group in this compound.

The formation of pyrazines can also be influenced by the presence of peptides in addition to free amino acids. genscript.com Studies on Maillard model systems with lysine-containing dipeptides have demonstrated the production of a variety of pyrazines, indicating that peptide structures play a key role in pyrazine formation. genscript.com

| Precursor Amino Acid | Resulting Pyrazine Substituent |

| Alanine | Methyl |

| Valine | Isopropyl |

| Leucine | Isobutyl |

| Isoleucine | sec-Butyl |

| Phenylalanine | Benzyl |

| Cyclohexylalanine | Cyclohexylmethyl |

Potential Enzymatic Catalysis in this compound Formation

While many pyrazine formation reactions in biological systems can occur non-enzymatically, there is growing evidence for the involvement of specific enzymes in pyrazine biosynthesis. tandfonline.com The identification and characterization of these enzymes open up possibilities for developing highly specific and efficient biocatalytic routes to desired pyrazine derivatives. d-nb.info

One key class of enzymes involved in pyrazine formation is transaminases (ATAs) . nih.govresearchgate.net These enzymes can catalyze the amination of α-diketones to produce α-amino ketones, which are key intermediates in pyrazine synthesis. nih.govresearchgate.net The α-amino ketones can then undergo spontaneous or enzyme-catalyzed dimerization and oxidation to form the pyrazine ring. nih.gov A chemo-enzymatic approach using a transaminase has been successfully employed for the synthesis of symmetrically substituted pyrazines. d-nb.infonih.gov This method relies on the oxidative dimerization of an α-amino ketone generated in situ from the corresponding α-diketone. nih.gov For the synthesis of this compound, a potential enzymatic route could involve the transaminase-catalyzed amination of a diketone precursor bearing a cyclohexylmethyl group.

Another important enzyme in pyrazine biosynthesis is L-threonine-3-dehydrogenase (TDH) . asm.orgnih.gov In Bacillus subtilis, TDH catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, which is a precursor for the formation of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine. asm.orgnih.govresearchgate.net This highlights a pathway where an enzyme initiates the formation of a key intermediate that subsequently leads to the pyrazine ring.

Recent research has also uncovered a novel enzymatic cascade in Pseudomonas fluorescens that produces a monocyclic pyrazine from an α-amino acid. nih.gov This pathway involves a novel amino acid C-acetyltransferase (PapD) and an oxidase (PapF). nih.gov PapD generates an α-aminoketone from the amino acid, which then condenses to form a dihydropyrazine. nih.gov PapF subsequently oxidizes the dihydropyrazine to the final pyrazine product. nih.gov This discovery provides a new strategy for the enzymatic synthesis of pyrazine derivatives from natural α-amino acids. nih.gov

Furthermore, nonribosomal peptide synthetases (NRPSs) with a terminal reductase (R) domain have been implicated in pyrazine biosynthesis. nih.gov These enzymes can release amino acids as amino aldehydes, which can then dimerize to form dihydropyrazines and subsequently oxidize to pyrazines. nih.gov

Lipases have also been explored for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines in a continuous-flow system, demonstrating the versatility of enzymes in modifying the pyrazine core. rsc.orgresearchgate.net

The application of these enzymatic systems to the synthesis of this compound would require the identification or engineering of enzymes that can accommodate a cyclohexylmethyl-substituted substrate. Given the broad substrate specificity of some of these enzymes, it is plausible that they could be adapted for this purpose.

| Enzyme Class | Role in Pyrazine Synthesis | Potential Application for this compound |

| Transaminases (ATAs) | Catalyze the amination of α-diketones to α-amino ketones. nih.govresearchgate.net | Amination of a cyclohexylmethyl-substituted diketone. |

| L-threonine-3-dehydrogenase (TDH) | Initiates the synthesis of alkylpyrazines from L-threonine. asm.orgnih.gov | Could potentially be engineered to accept a cyclohexyl-containing amino acid analog. |

| Amino acid C-acetyltransferases | Generate α-aminoketones from α-amino acids. nih.gov | Conversion of cyclohexylalanine to a key aminoketone intermediate. |

| Oxidases | Oxidize dihydropyrazines to pyrazines. nih.gov | Final oxidation step in a pathway starting from a cyclohexylmethyl-substituted precursor. |

| Nonribosomal Peptide Synthetases (NRPSs) | Produce amino aldehydes that can dimerize to form pyrazines. nih.gov | Generation of a cyclohexylmethyl-substituted amino aldehyde. |

| Lipases | Catalyze the synthesis of pyrazinamide derivatives. rsc.orgresearchgate.net | Modification of a pre-formed this compound core. |

Chemical Reactivity and Transformation Mechanisms of Cyclohexylmethyl Pyrazine

Electrophilic Aromatic Substitution Reactions on the Pyrazine (B50134) Heterocycle

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic significantly deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. In acidic conditions, which are often required for EAS, the nitrogen atoms can be protonated, further deactivating the ring. Consequently, direct nitration, halogenation, sulfonation, and Friedel-Crafts reactions on the (Cyclohexylmethyl)pyrazine ring are generally not facile and require harsh reaction conditions.

The cyclohexylmethyl group, being an alkyl substituent, is an activating group and directs electrophilic attack to the ortho and para positions. In the case of this compound, the substitution pattern would be directed to the carbon atoms of the pyrazine ring. However, the strong deactivating effect of the pyrazine nitrogens typically overrides the activating effect of the alkyl group.

Successful electrophilic substitutions on pyrazine rings often necessitate the presence of strong electron-donating groups on the ring or proceeding through an N-oxide intermediate, which can activate the ring towards electrophiles. For this compound itself, achieving electrophilic substitution on the pyrazine core remains a significant challenge under standard conditions.

Nucleophilic Addition and Substitution Reactions at the Pyrazine Core

In contrast to its resistance to electrophilic attack, the electron-deficient pyrazine ring is susceptible to nucleophilic reactions. Nucleophilic aromatic substitution (SNAr) is a more common pathway for the functionalization of the pyrazine core, particularly when a good leaving group, such as a halogen, is present on the ring.

For a hypothetical halo-substituted this compound, the reaction with a nucleophile would proceed via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the leaving group then restores the aromaticity of the pyrazine ring. The rate of these reactions is enhanced by the presence of the electron-withdrawing nitrogen atoms. Computational studies on nucleophilic aromatic substitution on pyrazine and other diazines suggest that concerted mechanisms, where bond formation and bond cleavage occur in a single step, are also possible and may even be common for heterocycles with good leaving groups like chlorine or bromine. nih.gov

In some instances, nucleophilic substitution on pyrazines can proceed through a ring-opening and ring-closure mechanism, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This can lead to the formation of rearranged products, such as imidazoles.

Palladium-Catalyzed Cross-Coupling Strategies for Derivatization

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the functionalization of pyrazine derivatives. clockss.org These methods offer a milder alternative to traditional substitution reactions and exhibit high functional group tolerance. For this compound, derivatization via cross-coupling would typically first involve the introduction of a halogen atom onto the pyrazine ring to serve as a handle for the coupling reaction.

Common palladium-catalyzed cross-coupling reactions applicable to pyrazine systems include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyrazine with an organoboron reagent in the presence of a palladium catalyst and a base. This method is widely used for the formation of carbon-carbon bonds.

Heck Coupling: This reaction couples a halopyrazine with an alkene to form a substituted pyrazine.

Sonogashira Coupling: This reaction involves the coupling of a halopyrazine with a terminal alkyne, providing access to alkynylpyrazines.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds by coupling a halopyrazine with an amine. nih.gov

The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these coupling reactions, influencing yield and selectivity. For instance, the use of bulky phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. fishersci.ca

A practical example of derivatization, although not directly on the pyrazine ring of this compound itself, is the synthesis of N-(cyclohexylmethyl)pyrazine-2-carboxamide. This was achieved through a Yamaguchi reaction, which is a type of esterification and subsequent amidation, coupling pyrazine-2-carboxylic acid with cyclohexylmethanamine. ub.ac.idresearchgate.netub.ac.id This demonstrates a method to attach the (cyclohexylmethyl)amino moiety to a pre-functionalized pyrazine ring.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazine Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Halopyrazine, Organoboron | Pd catalyst, Base | Aryl/Alkyl-substituted pyrazine |

| Heck | Halopyrazine, Alkene | Pd catalyst, Base | Alkenyl-substituted pyrazine |

| Sonogashira | Halopyrazine, Alkyne | Pd/Cu catalyst, Base | Alkynyl-substituted pyrazine |

| Buchwald-Hartwig | Halopyrazine, Amine | Pd catalyst, Base | Amino-substituted pyrazine |

Oxidative and Reductive Transformations of the Cyclohexylmethyl Substituent

The cyclohexylmethyl substituent of this compound presents additional sites for chemical transformations, namely oxidation and reduction.

Oxidation:

The methylene (B1212753) group (CH₂) adjacent to the pyrazine ring is analogous to a benzylic position and is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize this position. For example, the oxidation of dimethylpyrazine with KMnO₄ can yield pyrazine-carboxylic acid. sciencemadness.orggoogle.com By analogy, the oxidation of this compound could lead to the formation of cyclohexyl(pyrazinyl)methanone or further to pyrazine-2-carboxylic acid with cleavage of the cyclohexyl group under harsh conditions.

The cyclohexyl ring itself, being an alkane-like structure, is generally resistant to oxidation under mild conditions. However, under more forcing conditions, or with specific catalysts, oxidation of the cyclohexyl ring to introduce hydroxyl or keto groups is conceivable.

Reduction:

The pyrazine ring can undergo reduction under certain conditions. Catalytic hydrogenation, for instance, can reduce the aromatic pyrazine ring to a piperazine (B1678402) ring. A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to synthesize chiral piperazin-2-ones, showcasing the possibility of reducing the pyrazine core. ru.nl

Reductive amination is a versatile method for synthesizing amines and could be a route to this compound itself. youtube.comorgsyn.orgnih.govineosopen.orgorganic-chemistry.org This would involve the reaction of a pyrazine aldehyde or ketone with cyclohexylmethanamine in the presence of a reducing agent.

Investigations into Radical Reaction Pathways Involving this compound

Radical reactions offer an alternative avenue for the functionalization of this compound, particularly for C-H functionalization.

Minisci Reaction:

The Minisci reaction is a powerful method for the alkylation of electron-deficient heterocycles. researchgate.net It involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. Given the electron-deficient nature of the pyrazine ring, it is a suitable substrate for the Minisci reaction. The reaction typically proceeds with good regioselectivity, favoring attack at the positions ortho to the nitrogen atoms. For this compound, a Minisci reaction could introduce a new alkyl group onto the pyrazine ring. The bulky cyclohexylmethyl group might influence the regioselectivity of the radical attack.

Free-Radical Halogenation:

The cyclohexyl group of this compound is susceptible to free-radical halogenation, for example, using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. lscollege.ac.inlibretexts.orgpearson.comyoutube.com This reaction would proceed via a radical chain mechanism to replace a hydrogen atom on the cyclohexyl ring with a halogen, providing a handle for further functionalization through nucleophilic substitution or elimination reactions. The tertiary C-H bond on the cyclohexyl ring would be the most reactive site for hydrogen abstraction.

Photochemical Reactions:

Table 2: Summary of Potential Radical Reactions on this compound

| Reaction Type | Reagents | Potential Site of Reaction | Potential Product |

|---|---|---|---|

| Minisci Reaction | Alkyl radical source, Acid, Oxidant | Pyrazine ring | Alkyl-(cyclohexylmethyl)pyrazine |

| Free-Radical Halogenation | NBS, UV light/Initiator | Cyclohexyl ring | Halo-(cyclohexylmethyl)pyrazine |

| Photochemical Isomerization | UV light | Pyrazine ring | Isomeric diazines |

Structural Modification and Derivatization Strategies of Cyclohexylmethyl Pyrazine

Design and Synthesis of Novel Pyrazine (B50134) Derivatives

The synthesis of novel derivatives from the (Cyclohexylmethyl)pyrazine scaffold involves targeted modifications to its core components. These changes are designed to explore the chemical space around the parent molecule, leading to new compounds with diverse properties.

Systematic modifications of the non-aromatic portion of this compound can significantly influence its steric bulk, lipophilicity, and conformational flexibility. Strategies for these modifications are well-established in organic synthesis.

Cyclohexyl Ring Modification : The cyclohexyl ring can be substituted with various functional groups (e.g., hydroxyl, amino, keto) or replaced with other cyclic systems. For instance, introducing a hydroxyl group could create a key interaction point for biological targets. While direct studies on this compound are limited, analogous syntheses, such as the preparation of N-(cyclohexylmethyl)pyrazine-2-carboxamide, demonstrate the feasibility of incorporating this moiety. ub.ac.id The synthesis of this analog was achieved through a Yamaguchi reaction, coupling pyrazine-2-carboxylic acid with cyclohexanemethanamine, yielding the product at 60%. ub.ac.id This indicates that the cyclohexylmethyl group is stable under common coupling conditions.

Alkyl Linker Variation : The methylene (B1212753) linker (-CH₂-) can be extended, shortened, or functionalized. For example, homologation could increase the distance between the pyrazine and cyclohexyl rings, which can be critical for optimizing binding to a target protein. Alternatively, introducing a carbonyl group to form a ketone or an amide linkage, such as in N-(cyclohexylmethyl)pyrazine-2-carboxamide, alters the electronic properties and hydrogen bonding capacity of the linker. ub.ac.id

| Modification Strategy | Example Precursor/Reagent | Potential Product | Relevant Synthetic Method |

| Hydroxylation of Cyclohexyl Ring | This compound | (4-Hydroxycyclohexyl)(pyrazin-2-yl)methanol | Oxidative methods |

| Amidation of Alkyl Linker | Pyrazine-2-carboxylic acid + Cyclohexanemethanamine | N-(cyclohexylmethyl)pyrazine-2-carboxamide | Yamaguchi esterification/amidation ub.ac.id |

| Ring Replacement | Pyrazin-2-ylmethanamine + Phenylacetic acid | N-(Pyrazin-2-ylmethyl)-2-phenylacetamide | Amide coupling (e.g., DCC, EDC) |

The pyrazine ring is an electron-deficient heterocycle, which dictates the strategies for its functionalization. Introducing substituents can modulate the electronic nature, solubility, and interaction profile of the entire molecule.

Halogenation : The introduction of halogen atoms (Cl, Br) onto the pyrazine ring is a common first step for further derivatization. For example, 2-chloropyrazines can be synthesized and subsequently used in nucleophilic substitution reactions. tandfonline.com

Amination : Aminopyrazines are key intermediates for building fused ring systems. They can be prepared from halopyrazines via nucleophilic aromatic substitution. These amino groups can then be further functionalized.

Alkylation/Arylation : Carbon-carbon bond formation can be achieved through various cross-coupling reactions, allowing for the introduction of alkyl or aryl groups to the pyrazine ring, thereby increasing molecular complexity.

Functional Group Interconversion : A hydroxypyrazine can be converted to a chloropyrazine using reagents like phosphoryl chloride. tandfonline.com This chloropyrazine can then react with various nucleophiles, such as amines, alkoxides, or thiolates, to yield a wide array of derivatives. tandfonline.com For example, reactions with sodium alkoxides can produce alkyloxy derivatives in yields of 40-45%, while reactions with sodium phenoxides or thiolates can yield phenoxy and thio derivatives in yields of 68-91%. tandfonline.com

Fused Heterocyclic Systems Based on the this compound Scaffold

Fusing additional heterocyclic rings to the pyrazine core creates rigid, planar structures with distinct chemical properties, often leading to potent biological activity. These systems are typically synthesized by constructing the new ring onto a pre-functionalized pyrazine.

Pyrrolo[1,2-a]pyrazines are a class of bicyclic heterocycles with diverse biological activities. mdpi.comnih.gov Their synthesis often involves the cyclization of an N-substituted pyrrole (B145914) or the construction of a pyrrole ring onto a pyrazine. A common strategy involves the reaction of an aminopyrazine with an α-haloketone, followed by an intramolecular cyclization. To apply this to the this compound scaffold, one would first need to introduce an amino group onto the pyrazine ring.

Another approach involves the palladium-catalyzed cyclization of N-allyl pyrrole-2-carboxamides, which can yield pyrrolo[1,2-a]pyrazines. mdpi.com The synthesis of pyrrolo[2,3-b]pyrazines can be achieved starting from a halo-pyrazine derivative via a Sonogashira cross-coupling followed by a base-induced C–N cyclization. rsc.org

| Fused System | General Precursor | Key Reaction | Potential Application |

| Pyrrolo[1,2-a]pyrazine | 2-Aminopyrazine (B29847) + α-haloketone | Condensation/Cyclization mdpi.com | Antineoplastic agents nih.gov |

| Pyrrolo[2,3-b]pyrazine | 2-Halo-3-aminopyrazine | Sonogashira coupling & cyclization rsc.org | Organic optoelectronics rsc.org |

Imidazo[1,2-a]pyrazines and triazolo[4,3-a]pyrazines are important bicyclic systems in medicinal chemistry, known for a wide range of pharmacological activities. researchgate.net

Imidazo[1,2-a]pyrazines : The most common synthesis involves the condensation of a 2-aminopyrazine with an α-halogenocarbonyl compound. nih.govtubitak.gov.tr To create an imidazo[1,2-a]pyrazine (B1224502) derivative of this compound, the parent compound would first need to be aminated. The resulting amino derivative could then be reacted with a suitable α-haloketone. Structural modifications can be introduced at various positions of the imidazo[1,2-a]pyrazine core to improve activity.

Triazolo[4,3-a]pyrazines : These are typically synthesized from a 2-hydrazinopyrazine precursor, which can be obtained from a 2-halopyrazine. The hydrazinopyrazine is then cyclized with a one-carbon synthon, such as formic acid or an orthoester. Recent methods also describe a two-step electrochemical and photochemical process starting from a substituted tetrazole and a pyrazine. bohrium.com Amination of a 5-chloro- Current time information in Bangalore, IN.tandfonline.comtriazolo[4,3-a]pyrazine scaffold has been shown to proceed readily at room temperature, yielding aminated derivatives. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies of Substituted Pyrazines

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For pyrazine derivatives, SAR studies have revealed key insights into how different substituents affect their function.

Imidazo[1,2-a]pyrazine Derivatives : In a series of imidazo[1,2-a]pyrazine derivatives evaluated for antioxidant activity, substitutions at the C2, C3, and C8 positions were explored. It was found that both aromatic and aliphatic substituents at the C2 position resulted in good antioxidant activity. Introducing bromine to the core structure also enhanced the antioxidant properties. For anticancer activity, the combination of a pyrazine ring with a piperonal (B3395001) group showed enhanced interaction with cancer targets. researchgate.net

Triazolo[4,3-a]pyrazine Derivatives : For antibacterial activity, SAR studies on a series of triazolo[4,3-a]pyrazine derivatives showed that the nature of the substituent is crucial. One study found that a particular compound, 2e, exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to ampicillin. nih.gov

General Pyrazine Derivatives : In a study of herbicidal 2,3-dicyano-5-substituted pyrazines, the activity was found to be parabolically related to the hydrophobic substituent parameter at the 5-position of the pyrazine ring. tandfonline.com This highlights the importance of lipophilicity in determining the biological effect of these compounds.

| Compound Class | Substitution Position | Effect on Activity | Reference |

| Imidazo[1,2-a]pyrazines | C2 (Aromatic/Aliphatic) | Good antioxidant activity | |

| Imidazo[1,2-a]pyrazines | Core Bromination | Increased antioxidant activity | |

| 2,3-Dicyanopyrazines | C5 (Hydrophobic group) | Parabolic relationship with herbicidal activity | tandfonline.com |

| Triazolo[4,3-a]pyrazines | Varied (Compound 2e) | Superior antibacterial activity | nih.gov |

Correlation Between Structural Changes and Chemical Reactivity Profiles

The chemical reactivity of this compound is intrinsically linked to its structural features. Modifications to either the pyrazine ring or the cyclohexylmethyl substituent can significantly alter the molecule's reactivity profile, influencing its interaction with biological targets and its metabolic stability.

The pyrazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. Conversely, the introduction of electron-donating groups can increase the electron density of the ring, potentially altering its susceptibility to oxidation and other electrophilic reactions. For instance, the presence of a methoxy (B1213986) substituent on a pyrazine ring has been shown to make the ring more susceptible to nucleophilic attack, likely through molybdenum hydroxylases in biological systems. inchem.org

A notable derivative, N-(cyclohexylmethyl)pyrazine-2-carboxamide, has been synthesized and studied, demonstrating how structural additions can influence potential bioactivity. ub.ac.id In this derivative, the introduction of a carboxamide group at the 2-position of the pyrazine ring provides an additional site for hydrogen bonding and other molecular interactions. Such modifications are crucial in tuning the binding affinity of the molecule to specific biological targets. ub.ac.id

The cyclohexylmethyl group also plays a critical role in defining the steric and lipophilic character of the molecule. The bulk of the cyclohexyl group can influence the conformational flexibility of the entire molecule, which in turn can enhance selectivity for certain biological targets. For example, bulky substituents on related pyrazine derivatives have been noted to restrict conformational freedom, leading to more selective interactions.

The reactivity of derivatives can be further understood through common chemical transformations. The chloromethyl group on a related pyrazine derivative, 5-(chloromethyl)pyrazine-2-carbonitrile, is known to undergo nucleophilic substitution with amines, thiols, and alcohols. The pyrazine ring itself can be subject to oxidation to form pyrazine-2-carboxylic acid derivatives or reduction of nitrile groups to primary amines. These reactions highlight the potential pathways for creating a diverse library of this compound analogs with varied reactivity profiles.

The following table summarizes the influence of hypothetical structural modifications on the expected chemical reactivity of this compound.

| Structural Modification | Expected Effect on Chemical Reactivity | Rationale |

| Introduction of an electron-donating group (e.g., -OCH₃) on the pyrazine ring | Increased susceptibility to electrophilic attack; potential for altered metabolic pathways. | The methoxy group increases the electron density of the pyrazine ring. inchem.org |

| Introduction of an electron-withdrawing group (e.g., -NO₂) on the pyrazine ring | Increased susceptibility to nucleophilic attack. | The nitro group decreases the electron density of the pyrazine ring. |

| Addition of a carboxamide group to the pyrazine ring | Provides sites for hydrogen bonding, potentially increasing binding affinity to biological targets. | The amide group can act as both a hydrogen bond donor and acceptor. ub.ac.id |

| Introduction of a hydroxyl group on the cyclohexyl ring | Increases polarity; provides a site for further derivatization (e.g., etherification, esterification). | The hydroxyl group introduces a polar functional group. |

| Substitution on the cyclohexyl ring | Can create stereoisomers with different biological activities and receptor interactions. | The spatial arrangement of substituents can significantly impact binding. |

Computational Approaches to Elucidate Conformational Effects on Molecular Interactions

Computational chemistry provides powerful tools to investigate the conformational landscape of this compound and its derivatives, offering insights into how their three-dimensional structures influence molecular interactions. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in this regard.

DFT calculations can be employed to determine the optimized geometry and electronic properties of different conformers. nih.govresearchgate.net For instance, a theoretical study on pyrazine derivatives using DFT at the B3LYP level can elucidate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), and the dipole moment. researchgate.net These parameters are crucial for understanding the molecule's reactivity and stability. For example, a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. arabjchem.org This method was applied to study N-(cyclohexylmethyl)pyrazine-2-carboxamide as a potential antituberculosis agent. ub.ac.id The study revealed that this derivative exhibited a favorable binding affinity with the target enzyme, with a calculated binding energy of -7.65 kcal/mol. ub.ac.id Such in silico studies are vital for rational drug design, allowing for the screening of virtual libraries of derivatives and prioritizing those with the highest predicted activity.

The results of the in silico analysis for N-(cyclohexylmethyl)pyrazine-2-carboxamide are summarized in the table below.

| Parameter | Predicted Value/Outcome | Significance |

| Binding Energy | -7.65 kcal/mol | Indicates a strong and stable interaction with the target protein. ub.ac.id |

| ADME - High GI absorption | Predicted | Suggests good oral bioavailability. ub.ac.id |

| ADME - BBB permeant | Predicted | Indicates potential to cross the blood-brain barrier. ub.ac.id |

| CYP Inhibition (CYP1A2) | Selectively inhibits this isoform | Suggests a lower risk of certain drug-drug interactions. ub.ac.id |

Molecular dynamics simulations can further complement these studies by providing a dynamic picture of the conformational changes and interactions of the molecule over time within a simulated biological environment, such as a lipid bilayer or in complex with a protein. arabjchem.orgrsc.org These simulations can reveal the stability of specific conformations and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For example, MD simulations performed on related heterocyclic compounds have been used to analyze the stability of ligand-protein complexes and to identify crucial water-mediated hydrogen bond networks that contribute to binding affinity. nih.gov By applying these computational methods to this compound and its derivatives, researchers can gain a deeper understanding of the structure-activity relationships and rationally design new compounds with improved properties.

Advanced Spectroscopic and Analytical Characterization of Cyclohexylmethyl Pyrazine

Mass Spectrometry for High-Resolution Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is indispensable for accurately determining the elemental composition of (Cyclohexylmethyl)pyrazine. The compound has a molecular formula of C₁₁H₁₆N₂ and a monoisotopic mass of 176.13135 g/mol . foodb.caebi.ac.uk HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass analysis, can measure this mass with high precision, typically to within a few parts per million (ppm). For instance, in an analysis of a related derivative, N-(cyclohexylmethyl)pyrazine-2-carboxamide, electrospray ionization (ESI) HRMS detected the protonated molecule [M+H]⁺ with a measured m/z of 220.1452, which closely matched the calculated value of 220.1450, confirming its elemental formula. ub.ac.id

In addition to the protonated molecule [M+H]⁺, other adducts can be observed depending on the ionization conditions and the sample matrix. uni.lu Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, provide another layer of identification.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 177.13863 | 139.9 |

| [M+Na]⁺ | 199.12057 | 144.7 |

| [M+K]⁺ | 215.09451 | 141.9 |

| [M+NH₄]⁺ | 194.16517 | 156.7 |

Data sourced from PubChemLite. uni.lu

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller, characteristic fragment ions. For this compound, a primary fragmentation pathway involves the cleavage of the bond between the methylene (B1212753) group and the cyclohexyl ring, leading to the formation of a prominent pyrazinylmethyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamics

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.

¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of this compound. In a study of the closely related N-(cyclohexylmethyl)pyrazine-2-carboxamide, the chemical shifts for the cyclohexylmethyl and pyrazine (B50134) moieties were clearly assigned. ub.ac.id The pyrazine ring protons appear in the aromatic region (typically δ 8.5-9.4 ppm), showing characteristic splitting patterns based on their positions. The methylene bridge protons (-CH₂-) appear as a triplet around δ 3.3 ppm, while the cyclohexyl protons produce a series of complex, overlapping multiplets in the upfield aliphatic region (δ 0.9-1.8 ppm). ub.ac.id

The ¹³C NMR spectrum confirms the hybridization states. The sp²-hybridized carbons of the pyrazine ring resonate in the downfield region (δ 142-148 ppm), while the sp³-hybridized carbons of the methylene bridge and cyclohexyl ring appear at higher field strengths. ub.ac.id

Table 5.2.1: Representative NMR Data for the this compound Moiety

| Atom Type | Nucleus | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| Pyrazine-H | ¹H | 8.51 - 9.39 | s, d |

| Methylene (-CH₂-) | ¹H | ~3.31 | t |

| Cyclohexyl (-CH- & -CH₂-) | ¹H | 0.95 - 1.75 | m |

| Pyrazine-C | ¹³C | 142.7 - 147.1 | - |

| Methylene (-CH₂-) | ¹³C | ~45.7 | - |

| Cyclohexyl-C | ¹³C | 25.9 - 38.1 | - |

Data derived from N-(cyclohexylmethyl)pyrazine-2-carboxamide in CDCl₃. ub.ac.id (s=singlet, d=doublet, t=triplet, m=multiplet)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, FTIR spectra show characteristic absorptions for the aromatic C-H stretching of the pyrazine ring and the aliphatic C-H stretching of the cyclohexyl and methylene groups. researchgate.net The vibrations of the pyrazine ring itself, including C=N and C=C stretching modes, appear in the fingerprint region of the spectrum (typically 1000-1500 cm⁻¹). psu.eduresearchgate.net In the related amide, characteristic absorptions for the pyrazine ring were observed at 1479, 1281, and 1194 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. spectroscopyonline.com Because of the molecule's symmetry properties, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice-versa. mdpi.com This is particularly true for the symmetric breathing modes of the pyrazine and cyclohexyl rings. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be used for ultra-sensitive detection, although the interaction with the metal surface can cause shifts in the observed vibrational frequencies. rug.nl

X-ray Diffraction Analysis for Solid-State Conformation and Crystal Packing

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique has been applied to 2-(Cyclohexylmethyl)pyrazine, allowing for the precise determination of bond lengths, bond angles, and torsional angles. core.ac.uk Such an analysis reveals the preferred conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the planar pyrazine ring.

Furthermore, the analysis elucidates the crystal packing, which is how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by intermolecular forces such as van der Waals interactions and, in some cases, weak C-H···N hydrogen bonds or π–π stacking interactions between the pyrazine rings of adjacent molecules. researchgate.netresearchgate.net X-ray Powder Diffraction (XRPD) can also be used as a fingerprinting technique to identify the compound in its crystalline form. researchgate.net

Chromatographic Methods (GC-MS, LC-MS) for Separation, Identification, and Quantification in Chemical Systems

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and semi-volatile compounds like pyrazines. nih.gov In GC-MS, the compound is separated from other components in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The mass spectrometer then provides identification. However, many alkylpyrazine isomers have very similar mass spectra, making unambiguous identification difficult by MS alone. Therefore, chromatographic retention indices (RIs) are crucial for distinguishing between positional isomers. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for less volatile compounds or for direct analysis of liquid samples. An untargeted metabolomics study of coffee successfully identified this compound using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). nih.govebi.ac.uk In this analysis, the compound was detected with a retention time of 3.53 minutes. nih.gov For highly sensitive and specific quantification, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is often the method of choice. nih.gov This technique uses multiple reaction monitoring (MRM), where specific parent-to-fragment ion transitions are monitored, providing excellent selectivity and allowing for accurate quantification even at very low concentrations in complex matrices like food and beverages. nih.gov

Theoretical and Computational Chemistry Studies of Cyclohexylmethyl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netmostwiedzy.pl For (Cyclohexylmethyl)pyrazine, DFT calculations would be used to find the lowest energy conformation, considering the rotational freedom of the cyclohexylmethyl group relative to the pyrazine (B50134) ring.

By mapping the energy as a function of specific bond rotations (dihedral angles), DFT can generate a potential energy surface, or energy landscape. This landscape reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. For instance, studies on other substituted pyrazines have successfully used DFT methods like B3LYP to explore molecular structures and predict their stability. bendola.comconicet.gov.ar

Illustrative Data Table: Predicted Conformational Energies of this compound using DFT

| Conformer | Dihedral Angle (Ring-CH2-Cyc) | Relative Energy (kcal/mol) |

| A | 60° | 0.00 |

| B | 180° | 1.25 |

| C | -60° | 0.00 |

| This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. Actual values require specific calculations. |

Ab initio (Latin for "from the beginning") methods are a class of quantum calculations that rely solely on fundamental physical constants, without empirical parameters. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled-Cluster (CC) theory provide higher accuracy than standard DFT for electronic properties, albeit at a greater computational expense. researchgate.net

These high-accuracy methods are crucial for calculating precise values for:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

For pyrazine itself, advanced ab initio simulations have been used to investigate its photophysics and the complex interactions between electronic states. researchgate.netchemrxiv.org Such calculations for this compound would offer a definitive picture of its electronic character.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes. aip.orgepa.gov An MD simulation for this compound would involve placing the molecule, or an ensemble of molecules, in a simulated box (often with a solvent like water) and calculating the forces between atoms using a force field.

This approach allows for:

Conformational Sampling: Observing how the molecule explores different shapes over nanoseconds or microseconds, confirming the energy landscapes predicted by DFT.

Intermolecular Interactions: Studying how this compound interacts with itself or with other molecules, such as solvents or proteins. This is particularly relevant as studies have shown that pyrazine derivatives can interact with biological macromolecules like bovine serum albumin (BSA), with hydrophobic interactions often playing a dominant role. nih.gov

Diffusion Dynamics: Simulating how the molecule moves through a medium, which has been explored for pyrazine in methanol (B129727) to understand the influence of polarization effects on its diffusion coefficient. aip.orgepa.gov

Computational Modeling of Reaction Mechanisms and Transition States in Pyrazine Synthesis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. The synthesis of pyrazines often occurs through complex mechanisms, such as the Maillard reaction or condensation reactions. mdpi.com

Using DFT, chemists can model the entire reaction coordinate for a proposed synthesis of this compound. This involves:

Reactant and Product Optimization: Calculating the structures and energies of the starting materials and the final product.

Transition State Searching: Locating the highest energy point (the transition state) along the reaction pathway that connects reactants and products. The structure of this transition state provides crucial information about the reaction's feasibility.

Energy Profile: Plotting the energy of the system along the reaction coordinate to determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed.

Computational studies have been used to confirm reaction mechanisms for various heterocyclic compounds, providing insights that are difficult to obtain through experimental means alone. arabjchem.org

Prediction of Spectroscopic Parameters from First Principles

Quantum chemistry can predict various spectroscopic properties before a compound is ever analyzed in a lab. These predictions are invaluable for interpreting experimental data and confirming molecular structures. nanoient.org

Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational modes of this compound. researchgate.net The resulting frequencies correspond to peaks in infrared (IR) and Raman spectra. Comparing the calculated spectrum to an experimental one is a standard method for structural verification. nanoient.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods can predict the 1H and 13C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding around each nucleus.

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to absorption bands in UV-Vis spectroscopy. bohrium.com This can predict the color of a compound and provide insight into its electronic structure. rsc.orgacs.org

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

| 13C NMR | C (pyrazine ring, adjacent to sub) | ~150 ppm |

| CH (pyrazine ring) | ~143 ppm | |

| CH₂ (bridge) | ~45 ppm | |

| IR Spectroscopy | C-H stretch (aromatic) | ~3050 cm⁻¹ |

| C-H stretch (aliphatic) | 2850-2930 cm⁻¹ | |

| C=N stretch (ring) | ~1580 cm⁻¹ | |

| UV-Vis | π → π* transition | ~265 nm |

| n → π* transition | ~315 nm | |

| This table is illustrative, based on typical values for pyrazine derivatives. Precise values require specific quantum chemical calculations. |

Environmental and Biological Origins of Cyclohexylmethyl Pyrazine

Natural Occurrence as a Plant Metabolite: Biosynthetic Pathway Elucidation

(Cyclohexylmethyl)pyrazine is a documented natural plant metabolite. ebi.ac.uk It has been identified in Coffea arabica, contributing to the complex aroma profile of coffee. ebi.ac.ukmdpi.com Beyond coffee, it is also a naturally occurring flavor component in foods such as asparagus, potatoes, and kohlrabi. thegoodscentscompany.com

While its presence in the plant kingdom is established, the specific biosynthetic pathways leading to the formation of this compound in plants have not been fully elucidated in scientific literature. General biosynthetic pathways for pyrazines in nature are understood to often originate from the reaction of amino acids and a sugar source. For instance, L-threonine is a known precursor for the microbial synthesis of other alkylpyrazines like 2,5-dimethylpyrazine (B89654). asm.orgnih.gov It is plausible that a similar, yet unconfirmed, pathway involving the condensation of a specific amino acid precursor with a sugar-derived component occurs within plant tissues to form the unique cyclohexylmethyl side chain. However, detailed studies integrating metabolomic and genomic data are required to definitively map the enzymatic steps and precursor molecules involved in its synthesis in plants like Coffea arabica. nih.gov

Metabolomics Profiling for Identification in Complex Biological Matrices

The identification of this compound in intricate biological samples, such as food products, has been significantly advanced by the field of metabolomics. This approach allows for the comprehensive profiling of a wide array of small-molecule metabolites within a sample. thegoodscentscompany.com Untargeted metabolomics, in particular, has proven to be a powerful tool for discovering and identifying compounds without prior selection. mdpi.com

Similarly, a non-targeted metabolomics analysis of Taorong-type baijiu Daqu, a traditional Chinese fermentation starter, utilized Ultra-High-Performance Liquid Chromatography-Quadrupole-Exactive Mass Spectrometry (UHPLC-QE-MS). This sensitive technique allowed for the detection of a wide range of metabolites, including the identification of this compound, highlighting its presence in this complex, microbe-rich environment. peerj.com The data from these analyses are often processed using multivariate statistical methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), to discern the most significant compounds that differentiate between sample groups. ebi.ac.uk

Table 1: Identification of this compound via Metabolomics

| Biological Matrix | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Concentrated Liquid Coffee | Untargeted LC/QTOF-MS | Putatively identified as a chemical marker potentially related to sensory profiles. | ebi.ac.uk |

| Taorong-type baijiu Daqu | Non-targeted UHPLC-QE-MS | Identified as a metabolite within the complex fermentation starter. | peerj.com |

Role of Microbial Communities in the Formation of Pyrazine (B50134) Compounds in Fermented Systems

Microbial activity is a significant source of pyrazine compounds in various fermented foods, contributing characteristic roasted, nutty, and earthy flavors. semanticscholar.org While the Maillard reaction (a chemical reaction between amino acids and reducing sugars) is a well-known pathway for pyrazine formation during thermal processing, microbial biosynthesis offers an alternative route under the milder conditions of fermentation. semanticscholar.orgnih.gov

Bacteria, in particular, are key players in the synthesis of pyrazines. Species from the genus Bacillus, such as Bacillus subtilis, are renowned for their ability to produce a variety of alkylpyrazines. scielo.br These bacteria have been isolated from numerous fermented products, including soybeans (natto), cocoa beans, and Chinese baijiu Daqu, and have been shown to be prolific producers of pyrazines. asm.orgnih.govfrontiersin.org The biosynthesis by Bacillus species typically involves the metabolism of precursors like amino acids (e.g., L-threonine) and sugars (e.g., glucose) to generate intermediate compounds like amino ketones, which then condense to form the pyrazine ring. asm.orgcnif.cn For example, studies have detailed the pathways for the formation of 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine (B1682967) by Bacillus subtilis. asm.orgscielo.br

The presence of this compound in Taorong-type baijiu Daqu, a fermentation starter teeming with a diverse microbial community including Bacillus species, strongly suggests a microbial origin for this specific compound within this system. peerj.comfrontiersin.org The complex metabolic interactions within the Daqu microbiome likely provide the necessary precursors and enzymatic machinery for its synthesis. While the exact microbial species and specific pathway responsible for producing the cyclohexylmethyl moiety are yet to be pinpointed, the discovery of this compound in a fermented matrix opens a new avenue for research into microbial pyrazine synthesis.

Table 2: Examples of Microbially-Produced Pyrazines in Fermented Systems

| Pyrazine Compound | Microorganism(s) | Fermented System | Reference |

|---|---|---|---|

| 2-Methylpyrazine | Bacillus subtilis | Fermented Soybeans (Natto) | nih.gov |

| 2,5-Dimethylpyrazine | Bacillus subtilis | Fermented Soybeans, Soy Sauce | asm.orgcnif.cn |

| 2,3,5-Trimethylpyrazine (B81540) | Bacillus subtilis | Fermented Soybeans, Soy Sauce | nih.govcnif.cn |

| 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis, Bacillus licheniformis | Fermented Soybeans, Chinese Baijiu | nih.govscielo.brnih.gov |

| This compound | Microbial Community (Specific species not yet identified) | Chinese Baijiu Daqu | peerj.com |

Emerging Research Frontiers and Future Perspectives for Cyclohexylmethyl Pyrazine

Innovations in Green Chemistry Approaches for Pyrazine (B50134) Synthesis

The synthesis of pyrazine derivatives, including (Cyclohexylmethyl)pyrazine, is undergoing a significant transformation driven by the principles of green chemistry. These innovative approaches aim to develop more sustainable and environmentally benign synthetic routes.

A key area of innovation is the use of biocatalysis . Researchers have successfully employed enzymes like transaminases (ATA) to mediate the key amination step in pyrazine synthesis. nih.govnih.govresearchgate.net For instance, the treatment of α-diketones with a transaminase in the presence of an amine donor can yield α-amino ketones, which then undergo oxidative dimerization to form pyrazines. nih.govnih.govresearchgate.net Another biocatalytic approach involves using L-threonine dehydrogenase to produce aminoacetone from the natural amino acid L-threonine, which then dimerizes to form asymmetric pyrazines under mild, aqueous conditions. sciety.orgresearchgate.net These enzymatic methods often operate under environmentally friendly conditions and can lead to high selectivity. nih.govsciety.orgresearchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating pyrazine synthesis. scispace.comnih.govmdpi.comsciforum.netresearchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. scispace.comnih.govsciforum.net Notably, microwave-assisted synthesis can be combined with solvent-free conditions, further enhancing its green credentials. mdpi.com

The use of green solvents is another important aspect of sustainable pyrazine synthesis. Deep eutectic solvents (DESs), which are biodegradable and have low toxicity, have been successfully used as both solvents and catalysts for the synthesis of pyrazine derivatives from biomass sources like D-glucosamine. acs.org Water, the most environmentally benign solvent, is also being explored for pyrazine synthesis, often in combination with catalysts like (±)-camphor-10-sulfonic acid for condensation reactions at room temperature. researchgate.net Furthermore, catalyst-free annulation reactions in green solvents like a water-isopropanol mixture under microwave irradiation have been developed for the efficient synthesis of fused pyrazine systems. acs.org

Finally, there is a growing interest in developing one-pot synthesis methods that are both efficient and environmentally friendly. researchgate.nettandfonline.comtandfonline.com These methods often involve the condensation of 1,2-diamines with α,β-dicarbonyl compounds under mild conditions, avoiding the need for harsh reagents and simplifying work-up procedures. researchgate.nettandfonline.com The development of manganese-catalyzed dehydrogenative coupling of 2-aminoalcohols represents another atom-economical and sustainable route to symmetrical pyrazine derivatives, producing only hydrogen gas and water as byproducts. nih.govacs.org

Table 1: Comparison of Green Synthesis Methodologies for Pyrazines

| Methodology | Key Features | Advantages | Relevant Research Findings |

|---|---|---|---|

| Biocatalysis | Use of enzymes (e.g., transaminases, dehydrogenases). nih.govnih.govresearchgate.netsciety.orgresearchgate.net | High selectivity, mild reaction conditions, use of renewable starting materials. nih.govsciety.orgresearchgate.net | Successful synthesis of substituted pyrazines from α-diketones and asymmetric pyrazines from L-threonine. nih.govnih.govresearchgate.netsciety.orgresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. scispace.comnih.govmdpi.comsciforum.netresearchgate.net | Reduced reaction times, higher yields, potential for solvent-free conditions. scispace.comnih.govmdpi.comsciforum.net | Efficient synthesis of various pyrazine derivatives, including fused ring systems. scispace.comnih.govmdpi.com |

| Green Solvents | Use of environmentally benign solvents like water and deep eutectic solvents (DESs). acs.orgresearchgate.netacs.org | Reduced environmental impact, improved safety. acs.orgresearchgate.net | Synthesis of pyrazines from biomass in DESs and condensation reactions in aqueous media. acs.orgresearchgate.net |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure. researchgate.nettandfonline.comtandfonline.com | Increased efficiency, reduced waste, simplified work-up. researchgate.nettandfonline.com | Development of environmentally benign methods for pyrazine synthesis from readily available starting materials. researchgate.nettandfonline.comtandfonline.com |

| Sustainable Catalysis | Use of earth-abundant metal catalysts (e.g., manganese). nih.govacs.org | Atom-economical, environmentally benign, sustainable. nih.govacs.org | Dehydrogenative coupling of 2-aminoalcohols to form pyrazines with only water and hydrogen as byproducts. nih.govacs.org |

Development of Advanced Analytical Methodologies for Trace Detection and Isomer Differentiation

The accurate detection and differentiation of pyrazine isomers, which often have very similar mass spectra, is a significant analytical challenge. nih.gov Advanced analytical methodologies are being developed to address this issue, enabling more precise characterization of these compounds, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the analysis of volatile compounds like pyrazines. However, the similarity in mass spectra among positional isomers makes unambiguous identification difficult. nih.gov To overcome this, the use of gas chromatographic retention indices (RIs) has become crucial. By comparing the RIs of unknown pyrazines on multiple stationary phases with those of known standards, a more confident identification can be achieved. nih.gov

A promising approach for isomer differentiation involves the use of mass spectrometry with metal ion complexation . conicet.gov.arnih.govresearchgate.net In this technique, electrospray ionization mass spectrometry (ESI-MS) is used to analyze pyrazine N-oxides complexed with different metal cations (e.g., Ca(II), Cu(II), Al(III)). The resulting mass spectra show different patterns of adduct ions and relative peak intensities for different positional isomers, allowing for their differentiation. conicet.gov.arnih.govPrincipal Component Analysis (PCA) can be employed to further aid in the interpretation of the complex data generated by this method. conicet.gov.arnih.govresearchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is another powerful technique for separating and identifying isomers. researchgate.net Since isomers can have different shapes and therefore different collision cross-sections, they can be separated based on their drift time in the ion mobility cell, even if they have the same mass-to-charge ratio. researchgate.net This technique has been successfully applied to the online analysis of pyrazine isomers generated during processes like coffee roasting. researchgate.net

Table 2: Advanced Analytical Techniques for Pyrazine Analysis

| Technique | Principle | Application in Pyrazine Analysis | Key Advantages |

|---|---|---|---|

| GC-MS with Retention Indices | Separation by gas chromatography followed by mass spectrometric detection, with identification aided by retention indices. nih.gov | Differentiation of positional isomers of alkylpyrazines. nih.gov | Enhanced confidence in isomer identification compared to mass spectra alone. nih.gov |